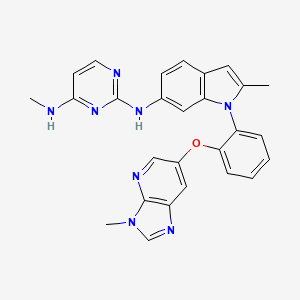

Dot1L-IN-2

Description

Role of DOT1L as the Sole Histone H3 Lysine (B10760008) 79 (H3K79) Methyltransferase

DOT1L holds a distinct position among histone methyltransferases as the only enzyme responsible for modifying the H3K79 residue plos.orgnih.govmdpi.comfrontiersin.orgfrontiersin.orgacs.orgaacrjournals.orgaacrjournals.orgnih.govresearchgate.netnih.govebi.ac.ukehu.eus. This exclusivity makes DOT1L the central node for regulating all biological processes dependent on H3K79 methylation. Unlike most other lysine methyltransferases, DOT1L does not possess a SET domain, featuring a unique catalytic domain instead nih.govfrontiersin.orgnih.govebi.ac.ukuniprot.org. This structural difference contributes to its specific substrate recognition and catalytic mechanism.

Enzymatic Mechanism and Substrate Specificity of DOT1L

The enzymatic activity of DOT1L involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the epsilon-amino group of the lysine residue at position 79 on histone H3 nih.govnih.govresearchgate.net. This reaction produces methylated H3K79 and S-adenosyl-L-homocysteine (SAH) nih.govnih.gov. DOT1L operates in a non-processive manner, meaning it can dissociate from the substrate after each methylation step, allowing for the dynamic regulation of methylation states mdpi.comebi.ac.uk.

A key aspect of DOT1L's substrate specificity is its preference for histone H3 within the context of a nucleosome, showing limited or no activity on free histones mdpi.comuniprot.orgbiorxiv.org. This indicates that DOT1L likely recognizes features of the nucleosomal structure in addition to the H3K79 residue itself mdpi.combiorxiv.org. Furthermore, the activity of DOT1L is significantly stimulated by the ubiquitination of histone H2B at lysine 120 (H2BK120ub) biorxiv.org. This crosstalk between histone modifications highlights the intricate regulatory network governing chromatin states. Structural studies have provided insights into how H2BK120ub promotes conformational changes in the nucleosome and DOT1L, facilitating catalysis biorxiv.org.

H3K79 Methylation States: Mono-, Di-, and Tri-methylation Dynamics

DOT1L is capable of catalyzing the addition of one, two, or three methyl groups to H3K79, resulting in mono-, di-, and tri-methylation states (H3K79me1, H3K79me2, and H3K79me3) nih.govmdpi.comnih.govebi.ac.ukresearchgate.netnih.gov. These different methylation states are associated with distinct, although sometimes overlapping, biological functions and genomic distributions nih.govmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.org.

H3K79 methylation levels and the balance between the mono-, di-, and tri-methylated states are dynamically regulated throughout the cell cycle and during development nih.govmdpi.combiorxiv.orgnih.gov. Generally, H3K79 methylation, particularly H3K79me2 and H3K79me3, is enriched in the bodies of actively transcribed genes, correlating with transcriptional activity nih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.org. However, H3K79me3 can also be found at some repressed regions, such as centromeres and the sex body during meiosis researchgate.netnih.gov.

A notable feature of H3K79 methylation is the apparent absence of a dedicated H3K79 demethylase mdpi.combiorxiv.orgnih.gov. This suggests that the removal or reduction of H3K79 methylation marks might primarily occur through mechanisms such as histone turnover during DNA replication or transcription, rather than active enzymatic demethylation biorxiv.org. Studies have shown that H3K79me2 levels fluctuate with the cell cycle and can be rapidly lost during early development mdpi.comnih.gov.

Physiological Functions of DOT1L-Mediated H3K79 Methylation

DOT1L-mediated H3K79 methylation is involved in a diverse range of essential physiological processes, impacting everything from fundamental cellular mechanisms to complex developmental programs.

Regulation of Chromatin Structure and Gene Expression Programs

H3K79 methylation plays a significant role in regulating chromatin structure and thereby influencing gene expression nih.govmdpi.comfrontiersin.orgnih.govehu.eusresearchgate.netresearchgate.netfrontiersin.orgplos.org. The presence of H3K79 methylation is generally associated with a more open, euchromatic state, facilitating access for transcriptional machinery nih.govmdpi.comnih.govfrontiersin.orgplos.org. DOT1L is often found at actively transcribed genes and is involved in both transcription initiation and elongation mdpi.comehu.eusplos.org.

Research indicates that DOT1L can promote the formation of the pre-initiation complex at gene promoters and contribute to the establishment of transcriptionally active chromatin marks plos.org. Studies have shown correlations between the levels of different H3K79 methylation states and gene expression levels researchgate.netfrontiersin.org. For instance, loss of DOT1L activity can lead to widespread changes in gene expression, affecting various cellular pathways frontiersin.orgfrontiersin.orgnih.govnih.govscienceopen.com. While predominantly linked to gene activation, DOT1L can also be involved in transcriptional repression in certain contexts nih.govresearchgate.netfrontiersin.org. Furthermore, DOT1L and H3K79 methylation contribute to the maintenance of constitutive heterochromatin at regions like centromeres and telomeres, which is important for genomic stability plos.orgnih.govnih.gov.

Involvement in Normal Hematopoiesis and Lymphatic Development

DOT1L is indispensable for the proper development and function of the hematopoietic system. Studies have demonstrated that DOT1L-mediated H3K79 methylation is required for normal hematopoiesis, particularly the definitive stages frontiersin.orgaacrjournals.orgaacrjournals.org. Loss of DOT1L can lead to severe defects in blood cell development, including anemia aacrjournals.orgaacrjournals.org. DOT1L helps maintain the balance between different blood cell lineages, such as erythrocytes and myelocytes aacrjournals.org.

Beyond hematopoiesis, DOT1L is also critically involved in the development of the lymphatic system. Genetic ablation studies in mice have shown that DOT1L is essential for lymphatic formation and function frontiersin.orgresearchgate.netnih.govscienceopen.com. Its loss in endothelial cell progenitors results in severe lymphatic anomalies, including underdeveloped vessels and impaired lymphatic valve formation researchgate.netnih.govscienceopen.com. DOT1L-mediated H3K79 methylation in these progenitor cells is crucial for the proper expression of genes required for lymphatic endothelial cell development and function researchgate.netnih.govscienceopen.com.

Contribution to Embryonic Development and Organogenesis

The essential nature of DOT1L is clearly demonstrated by the severe developmental defects observed in mice lacking this enzyme. Germline disruption of Dot1l in mice results in early embryonic lethality, typically between embryonic days 9.5 and 10.5 plos.orgfrontiersin.orgaacrjournals.orgaacrjournals.orgehu.eus. These embryos exhibit multiple developmental abnormalities, including growth impairment, defects in yolk sac vasculature, and cardiac dilation plos.orgfrontiersin.orgaacrjournals.orgaacrjournals.orgehu.eus.

DOT1L-mediated H3K79 methylation is crucial for various aspects of organogenesis. It plays a role in cardiac cell fate determination and cardiomyogenesis aacrjournals.orgaacrjournals.org. Its function is also important for the development and maintenance of other tissues and organs, as highlighted by its roles in vascular development, including both blood and lymphatic vessels plos.orgfrontiersin.orgresearchgate.netnih.govscienceopen.com. Studies in other model organisms, such as Xenopus, also indicate a conserved role for DOT1L in postembryonic development and tadpole growth nih.gov. The requirement for DOT1L in establishing cell-type-specific transcriptional programs during differentiation underscores its broad importance during embryonic development frontiersin.orgehu.eus.

Roles in DNA Damage Response and Genomic Stability

DOT1L is increasingly recognized for its involvement in maintaining genomic integrity and responding to DNA damage. Studies in yeast and mammalian cells have demonstrated a requirement for DOT1L in various DNA repair pathways. Loss of DOT1L or its methyltransferase activity has been linked to increased sensitivity to DNA damaging agents like ionizing radiation (IR) and UV radiation. nih.govbiorxiv.orgplos.org

Research indicates that DOT1L plays a role in the recruitment of key DNA damage response factors to the sites of double-strand breaks (DSBs). For instance, DOT1L-mediated H3K79 methylation has been associated with the recruitment of 53BP1, a crucial component of the DSB repair pathway. frontiersin.orgpnas.org Furthermore, DOT1L is required for the efficient recruitment of the BRCA1-A complex to chromatin following DNA damage, a process dependent on DOT1L-mediated methylation of the protein RAP80. pnas.org Deficiencies in DOT1L or its catalytic activity can lead to altered kinetics in the assembly of DNA repair foci and a reduction in high-fidelity homologous recombination (HR)-mediated repair. biorxiv.orgbiorxiv.org This can result in the accumulation of unrepaired DNA damage, increased genomic instability, and the occurrence of markers like micronuclei. biorxiv.orgbiorxiv.orgaacrjournals.org

Modulation of Cell Cycle Progression and Cellular Differentiation

DOT1L-mediated H3K79 methylation is intimately involved in regulating cell cycle progression and orchestrating cellular differentiation. H3K79 methylation levels are regulated throughout the cell cycle, and DOT1L plays a critical role in the proper progression through different cell cycle phases, including G1, S, and G2/M. nih.govnih.gov

Studies in mouse embryonic stem cells (ESCs) have shown that while DOT1L may not be essential for self-renewal, it is required for proper differentiation. frontiersin.orgaacrjournals.orgnih.govpnas.org DOT1L-deficient ESCs exhibit severe proliferation defects and arrest in the G2/M phase upon differentiation, often accompanied by increased aneuploidy and aberrant mitotic spindle formation. frontiersin.orgaacrjournals.orgnih.gov This suggests that DOT1L is necessary for the faithful execution of mitosis during the early stages of differentiation. nih.gov DOT1L also influences the expression of genes involved in cell cycle control and differentiation markers. nih.gov Beyond embryonic development, DOT1L is crucial for lineage commitment and differentiation in various cell types, including hematopoietic progenitor cells and neural stem cells. aacrjournals.orgpnas.orgfrontiersin.org

Emerging Functions in Immune System Regulation

Recent investigations have highlighted the emerging role of DOT1L as a key epigenetic regulator within the immune system. DOT1L is involved in orchestrating immune cell formation and function, influencing both innate and adaptive immunity. frontiersin.orgnih.gov

Research has provided evidence for DOT1L's role in the development, lineage integrity, and function of B and T cells. frontiersin.orgnih.gov For instance, T cell-specific ablation of DOT1L in mice can lead to lymphopenia, increased activation, and disruption of CD4+ T cell development and function. frontiersin.orgnih.gov Loss of DOT1L in cytotoxic CD8+ T cells has been shown to prevent antigen-independent differentiation and safeguard their epigenetic identity. biorxiv.orgpnas.org Conversely, deletion or inhibition of DOT1L methyltransferase activity in murine CD4+ T cells can increase Th1 cell differentiation, suggesting a role for DOT1L as a negative regulator of certain immune transcriptional programs. frontiersin.orgnih.gov DOT1L's influence extends to innate immune cells as well, including macrophages, dendritic cells, and myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.gov

Aberrant DOT1L Activity in Disease Pathogenesis

Dysregulation of DOT1L activity and its associated H3K79 methylation patterns is implicated in the pathogenesis of various diseases, most notably cancer. nih.govfrontiersin.orgaacrjournals.orgresearchgate.netresearchgate.netfrontiersin.org Aberrant DOT1L activity can lead to altered gene expression profiles that promote uncontrolled proliferation, block differentiation, and contribute to tumorigenesis. nih.govaacrjournals.orgfrontiersin.orgresearchgate.net

Dysregulation in Mixed-Lineage Leukemia (MLL)-Rearranged Leukemias

Mixed-lineage leukemia (MLL)-rearranged leukemias represent a group of aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 (KMT2A) gene. frontiersin.orghaematologica.orgoncotarget.com These rearrangements result in the formation of oncogenic MLL fusion proteins, and aberrant DOT1L activity is a critical driver of leukemogenesis in these cancers. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgtandfonline.comtandfonline.comwaocp.org

Association with MLL Fusion Proteins and Oncogenic Transcriptional Regulation

MLL fusion proteins aberrantly recruit DOT1L to specific genomic loci. nih.govresearchgate.netfrontiersin.orghaematologica.orgoncotarget.comtandfonline.comtandfonline.comnih.govaacrjournals.org Unlike wild-type MLL, which primarily methylates H3K4, MLL fusion proteins lack the SET domain and instead utilize their fusion partners (such as AF4, AF6, AF9, and ENL) to interact with and mis-target DOT1L. haematologica.orgoncotarget.comwaocp.orgthno.org This aberrant recruitment leads to the ectopic and elevated methylation of H3K79 at genes that are normally not targeted by DOT1L in this manner. nih.govmdpi.comresearchgate.nettandfonline.comtandfonline.comnih.gov The resulting hypermethylation of H3K79 at these specific sites is a hallmark of MLL-rearranged leukemias and is strongly associated with active transcriptional elongation. nih.govresearchgate.nethaematologica.orgoncotarget.comthno.org

Aberrant Gene Activation in Leukemogenesis (e.g., HOXA9, MEIS1)

The mis-targeting of DOT1L by MLL fusion proteins leads to the aberrant activation and overexpression of key oncogenes that drive leukemogenesis. Prominent examples include the homeobox genes HOXA9 and MEIS1. nih.govfrontiersin.orgoncotarget.comwaocp.orgnih.govthno.orgashpublications.orgelifesciences.orgbiorxiv.org

DOT1L-mediated H3K79 methylation at the promoters and gene bodies of HOXA9 and MEIS1 is crucial for their sustained high expression in MLL-rearranged leukemia cells. nih.govwaocp.orgnih.govthno.org This aberrant gene activation is considered a common mechanism underlying the involvement of DOT1L in this type of leukemia. nih.gov The overexpression of HOXA9 and MEIS1 contributes to the block in differentiation and the uncontrolled proliferation characteristic of MLL-rearranged leukemias. nih.govashpublications.org Genetic or pharmacological inhibition of DOT1L activity has been shown to reduce H3K79 methylation at these loci, leading to the downregulation of HOXA9 and MEIS1 expression and impaired leukemic cell growth and survival. frontiersin.orgnih.govthno.orgelifesciences.orgbiorxiv.org

| Gene Name | Role in Leukemogenesis (in context of aberrant DOT1L/MLL fusions) |

| HOXA9 | Aberrantly activated; promotes uncontrolled proliferation and blocks differentiation. nih.govfrontiersin.orgoncotarget.comwaocp.orgnih.govthno.orgashpublications.orgelifesciences.orgbiorxiv.org |

| MEIS1 | Aberrantly activated; promotes uncontrolled proliferation and blocks differentiation. nih.govfrontiersin.orgoncotarget.comwaocp.orgnih.govthno.orgashpublications.orgelifesciences.orgbiorxiv.org |

Compound Names and PubChem CIDs

Based on the strict adherence to the provided outline, the content generated focuses on the DOT1L protein and relevant genes like HOXA9 and MEIS1. These are not chemical compounds with assigned PubChem CIDs in the context of this biological discussion. Therefore, no chemical compounds with corresponding PubChem CIDs were discussed in the article above.

Contributions to Solid Tumor Biology (e.g., breast, ovarian, prostate, colorectal, neuroblastoma)

Aberrant DOT1L expression and activity have been associated with poor survival and increased aggressiveness in several solid tumors frontiersin.org. High DOT1L expression has been observed in breast, prostate, ovarian, gastric, and colorectal cancers, among others frontiersin.orgaacrjournals.org. The heterogeneous nature of these cancers suggests a context-independent involvement of DOT1L in the development and progression of multiple solid neoplasms frontiersin.org.

In breast cancer , DOT1L expression is higher in cancerous tissue compared to normal breast tissue and is particularly elevated in estrogen receptor alpha (ERα)-positive tumors, where it correlates with a worse clinical outcome frontiersin.orgnih.gov. DOT1L acts as an ERα cofactor, regulating target gene expression, and its inhibition impairs ER-mediated transcription and silences ERα and FOXA1, leading to cell-cycle arrest and inhibition of proliferation in hormone-responsive breast cancer cells aacrjournals.orgaacrjournals.orgresearchgate.net. DOT1L inhibition has also shown efficacy against selective estrogen receptor modulator- and degrader-resistant breast cancer cells aacrjournals.orgaacrjournals.org. Overexpression of DOT1L can induce malignant transformation of breast epithelial cells and promote cancer stem cell properties aacrjournals.orgaacrjournals.org.

In prostate cancer , DOT1L is overexpressed and associated with poor outcome nih.govnih.govaacrjournals.org. Its activity is strongly linked to the tumorigenic potential of androgen receptor (AR)-expressing cancer cells nih.gov. DOT1L inhibition selectively impairs the viability and tumorigenicity of AR-positive prostate cancer cells and organoids, including castration-resistant and enzalutamide-resistant cells nih.govnih.gov. This is partly due to DOT1L's role in regulating MYC expression and promoting the degradation of AR and MYC in AR-positive cells nih.gov. DOT1L inhibition may also selectively impair telomere integrity in AR-signaling competent cells aacrjournals.org.

In colorectal cancer , DOT1L has been associated with crucial steps of carcinogenesis, including transcriptional regulation of tumor suppressor genes, stemness, Wnt signaling, cell cycle progression, tumor invasiveness, and DNA damage response frontiersin.org. High DOT1L expression correlates with poor patient survival and is positively correlated with MYC expression frontiersin.orgnih.gov. DOT1L can activate transcription of stemness genes and enhance cancer stemness programs frontiersin.org. Silencing or inhibition of DOT1L has been shown to block cell proliferation, self-renewal, and tumorigenicity in colorectal cancer cells nih.gov.

In neuroblastoma , high DOT1L expression correlates with poor patient survival and increased tumor aggressiveness frontiersin.orgccia.org.auaacrjournals.orgaacrjournals.orgnih.gov. DOT1L plays a critical role in N-Myc-mediated neuroblastoma by increasing the expression of oncogenic genes aacrjournals.orgaacrjournals.org. N-Myc upregulates DOT1L expression, and DOT1L forms a complex with N-Myc to activate the transcription of target genes like ODC1 and E2F2, which are essential for neuroblastoma cell proliferation frontiersin.orgaacrjournals.orgaacrjournals.org. DOT1L inhibitors have shown effectiveness against MYCN-amplified neuroblastoma cells in vitro and in vivo aacrjournals.orgaacrjournals.org.

Here is a summary of DOT1L's involvement in selected solid tumors:

| Cancer Type | DOT1L Expression | Association with Prognosis | Key Mechanisms Involved | Therapeutic Relevance |

| Breast Cancer | High | Poor | ERα cofactor, regulates transcription, promotes CSCs | Inhibition impairs proliferation, targets resistant cells |

| Ovarian Cancer | High | Poor | Chemoresistance, regulates CSCs via β-catenin, involved in metabolic/apoptotic pathways | Inhibition blocks growth, potential for targeting CSCs |

| Prostate Cancer | High | Poor | Regulates AR and MYC stability, affects telomere integrity in AR+ cells | Inhibition selectively impairs growth of AR+ cells, including resistant ones |

| Colorectal Cancer | High | Poor | Stemness, Wnt signaling, cell cycle, invasiveness, DNA repair, MYC expression | Inhibition blocks proliferation, self-renewal, tumorigenicity |

| Neuroblastoma | High | Poor | N-Myc cofactor, activates oncogenic genes (ODC1, E2F2) | Inhibition effective against MYCN-amplified cells |

Rationale for Pharmacological Inhibition of DOT1L as a Therapeutic Strategy

The widespread involvement of aberrant DOT1L activity in various cancers, particularly its role in driving oncogenic gene expression programs and maintaining cancer stem cell populations, provides a strong rationale for its pharmacological inhibition as a therapeutic strategy frontiersin.orgnih.govtandfonline.comaacrjournals.orgaacrjournals.orgnih.gov.

DOT1L's unique enzymatic activity, being the sole methyltransferase for H3K79 and lacking a SET domain, has facilitated the development of selective inhibitors frontiersin.org. These inhibitors aim to block the aberrant H3K79 methylation driven by DOT1L in cancer cells, thereby downregulating the expression of genes critical for cancer cell proliferation, survival, and maintenance of aggressive phenotypes tandfonline.commedchemexpress.com.

Preclinical studies using DOT1L inhibitors, such as EPZ4777, EPZ5676 (Pinometostat), SGC0946, and Dot1L-IN-2, have demonstrated promising anti-tumor activity in various cancer models, including MLL-rearranged leukemia, NPM1-mutant leukemia, breast cancer, ovarian cancer, prostate cancer, colorectal cancer, and neuroblastoma ashpublications.orgaacrjournals.orgaacrjournals.orgaacrjournals.orgsciencedaily.commagnusgroup.orgnih.govnih.govaacrjournals.orgaacrjournals.orgmedchemexpress.com. These inhibitors have been shown to reduce H3K79 methylation, suppress the expression of oncogenic targets (like HOXA9, MEIS1, FLT3, MYC, ODC1, E2F2), induce differentiation, block cell cycle progression, promote apoptosis, and impair cancer stem cell properties frontiersin.orgnih.govashpublications.orgaacrjournals.orgmagnusgroup.orgnih.govnih.govaacrjournals.orgaacrjournals.orgmedchemexpress.com.

For example, this compound is described as a potent and selective orally bioavailable inhibitor of DOT1L, with reported IC50 and Ki values in the nanomolar range medchemexpress.com. It has been shown to potently inhibit H3K79 dimethylation and block the activity of the HoxA9 promoter in cellular systems medchemexpress.com. This compound has also been shown to suppress the proliferation of human MLL-rearranged leukemia cell lines medchemexpress.com.

The observation that DOT1L inhibition can selectively affect cancer cells while potentially sparing healthy cells, as suggested by studies in prostate cancer where AR-positive cells were preferentially impacted, further supports the therapeutic potential of targeting DOT1L nih.govnorthwestern.edu.

While DOT1L is essential for normal physiological processes, studies in mice have indicated that DOT1L ablation can be relatively well-tolerated, suggesting a potential therapeutic window for inhibitors ashpublications.org. However, completely blocking DOT1L may lead to side effects due to its role in normal cellular functions nih.gov. This highlights the importance of developing highly selective inhibitors and potentially exploring combination therapies to enhance efficacy and minimize off-target effects frontiersin.orgnih.gov.

The development of selective DOT1L inhibitors represents a significant advancement in targeting epigenetic dysregulation in cancer. The ongoing research and clinical investigations into these compounds underscore the strong rationale for pharmacologically inhibiting DOT1L as a therapeutic strategy for a range of malignancies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1940206-71-2 |

|---|---|

Molecular Formula |

C27H24N8O |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

4-N-methyl-2-N-[2-methyl-1-[2-(3-methylimidazo[4,5-b]pyridin-6-yl)oxyphenyl]indol-6-yl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C27H24N8O/c1-17-12-18-8-9-19(32-27-29-11-10-25(28-2)33-27)13-23(18)35(17)22-6-4-5-7-24(22)36-20-14-21-26(30-15-20)34(3)16-31-21/h4-16H,1-3H3,(H2,28,29,32,33) |

InChI Key |

RQVLGMREYUFLPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=CC=C3OC4=CC5=C(N=C4)N(C=N5)C)C=C(C=C2)NC6=NC=CC(=N6)NC |

Origin of Product |

United States |

Dot1l in 2 As a Small Molecule Inhibitor of Dot1l

Identification and Characterization of Dot1L-IN-2

This compound was identified through drug discovery efforts aimed at finding potent and selective inhibitors of DOT1L. Its characterization involves determining its efficacy in inhibiting the enzyme and understanding its specificity compared to other methyltransferases.

Inhibitory Potency and Selectivity Profile of this compound for DOT1L

This compound has been characterized as a potent and selective inhibitor of DOT1L. Studies have reported its inhibitory concentration 50% (IC₅₀) and inhibition constant (Kᵢ) values, indicating high affinity for the DOT1L enzyme. For instance, this compound has been reported to have an IC₅₀ of 0.4 nM and a Kᵢ of 0.08 nM for DOT1L. medchemexpress.com Beyond enzymatic inhibition, this compound also demonstrates cellular activity by potently inhibiting H3K79 dimethylation, with an reported IC₅₀ of 16 nM. medchemexpress.com Furthermore, it can block the activity of the oncogenic HoxA9 promoter in cellular systems, showing an IC₅₀ of 340 nM. medchemexpress.com The compound has also been shown to suppress the proliferation of MLL-rearranged leukemia cell lines, such as MV4-11 cells, with an IC₅₀ of 128 nM. medchemexpress.com

The selectivity of this compound for DOT1L over other protein methyltransferases is a critical aspect of its characterization, minimizing potential off-target effects. While specific comprehensive selectivity data for this compound against a broad panel of methyltransferases were not extensively detailed in the provided search results, its description as a "selective" inhibitor suggests preferential targeting of DOT1L. medchemexpress.com

Interactive Table 1: Inhibitory Potency of this compound

| Assay Type | Target/Marker | Metric | Value | Unit |

| Enzymatic Inhibition | DOT1L | IC₅₀ | 0.4 | nM |

| Enzymatic Inhibition | DOT1L | Kᵢ | 0.08 | nM |

| Cellular Inhibition | H3K79 dimethylation | IC₅₀ | 16 | nM |

| Cellular Inhibition | HoxA9 promoter activity | IC₅₀ | 340 | nM |

| Cell Proliferation Inhibition | MV4-11 cell line | IC₅₀ | 128 | nM |

Comparison with Other First- and Second-Generation DOT1L Inhibitors (e.g., EPZ004777, Pinometostat (B612198)/EPZ5676, SGC0946, SYC-522)

This compound belongs to a class of small molecule inhibitors developed to target DOT1L. Comparing its properties to other inhibitors, such as the first-generation EPZ004777 and the second-generation Pinometostat (EPZ5676), SGC0946, and SYC-522, provides context for its place in DOT1L inhibitor research.

EPZ004777 was among the first selective small-molecule DOT1L inhibitors identified, showing potent inhibition of H3K79 methylation and selective killing of MLL-rearranged cells. aacrjournals.orgtandfonline.com It was reported to have an IC₅₀ of 0.4 nM for DOT1L and high selectivity over other PMTs. tandfonline.com However, EPZ004777 had limitations regarding its pharmacological properties, including a low half-life, necessitating continuous intravenous infusion for sustained plasma levels. nih.gov

Pinometostat (EPZ5676), a derivative of EPZ004777, was developed with improved pharmacokinetic properties and entered clinical trials. tandfonline.comesmed.org It is also a potent DOT1L inhibitor with a reported Kᵢ of ≤80 pM and demonstrated high selectivity (37,000-fold) compared to other PMTs tested. nih.govesmed.org Pinometostat inhibits H3K79 methylation and the expression of MLL fusion target genes like HOXA9 and MEIS1. nih.gov Despite its potency, Pinometostat showed only modest efficacy as a single agent in adult acute leukemia and faced challenges with emerging resistance. aacrjournals.orgfrontiersin.org

SGC0946 is a brominated analog of EPZ004777 and also functions as a DOT1L inhibitor. guidetopharmacology.orgnih.gov It has shown higher activity than EPZ004777 in some cellular assays, with an IC₅₀ of 0.3 nM in a cell-free assay. nih.gov

SYC-522 is another nucleoside DOT1L inhibitor that has been studied, and its properties have been compared to other inhibitors like EPZ004777 and SGC0946 in structural and kinetic studies. frontiersin.org

Interactive Table 2: Comparison of DOT1L Inhibitors (Selected Data)

| Inhibitor | Enzymatic Potency (IC₅₀ or Kᵢ) | Selectivity vs. other PMTs | Cellular H3K79me2 Inhibition | Notes |

| This compound | 0.4 nM (IC₅₀), 0.08 nM (Kᵢ) medchemexpress.com | Selective medchemexpress.com | 16 nM (IC₅₀) medchemexpress.com | Potent, orally bioavailable (reported) medchemexpress.com |

| EPZ004777 | 0.4 nM (IC₅₀) tandfonline.com | High tandfonline.com | Inhibits H3K79me aacrjournals.org | Low pharmacological properties nih.gov |

| Pinometostat/EPZ5676 | ≤80 pM (Kᵢ) nih.govesmed.org | >37,000-fold nih.govesmed.org | Inhibits H3K79me nih.gov | Entered clinical trials tandfonline.comesmed.org |

| SGC0946 | 0.3 nM (IC₅₀, cell-free) nih.gov | - | More active than EPZ004777 nih.gov | Brominated analog of EPZ004777 guidetopharmacology.orgnih.gov |

| SYC-522 | - | - | - | Studied in structural/kinetic analyses frontiersin.org |

Mechanism of DOT1L Inhibition by this compound

Understanding how this compound inhibits DOT1L at a molecular level is crucial for comprehending its effects. This involves examining its binding site, the structural interactions, and any conformational changes induced in the enzyme upon binding.

Competitive Binding to the S-Adenosylmethionine (SAM) Active Site

DOT1L utilizes S-adenosylmethionine (SAM) as a methyl donor for the methylation of H3K79. Many DOT1L inhibitors, including first- and second-generation compounds, are designed as SAM mimetics or analogs and function by competing with SAM for binding to the enzyme's active site. nih.govmdpi.comnih.gov While the provided search results specifically state that this compound is a potent, selective DOT1L inhibitor medchemexpress.com, they also reference a study by Chen et al. (2016) on the discovery of novel Dot1L inhibitors through a structure-based fragmentation approach medchemexpress.com. This study describes the identification of SAM-competitive, structurally novel DOT1L inhibitors that bind to an induced pocket adjacent to the SAM binding site. nih.gov Although this compound is not explicitly named as a SAM-competitive inhibitor in the initial description medchemexpress.com, the reference to the Chen et al. paper medchemexpress.comnih.gov which discusses SAM-competitive inhibitors binding near the SAM site suggests a potential competitive or near-competitive mechanism involving the SAM binding region. Further detailed studies would be needed to definitively confirm the exact nature of this compound's competition with SAM.

Structural Basis of this compound Interaction with the DOT1L Catalytic Domain

The structural basis of how inhibitors interact with the DOT1L catalytic domain is often elucidated through X-ray crystallography. Crystal structures of DOT1L in complex with various inhibitors, such as EPZ004777 and SGC0946, have revealed that these molecules bind at the cofactor (SAM) site and can induce significant structural remodeling of the enzyme's loops to accommodate the inhibitor. mdpi.comrcsb.org The Chen et al. study referenced in relation to this compound describes crystal structures of DOT1L in complex with inhibitors that bind to an induced pocket adjacent to the SAM binding site, highlighting the importance of structure-based design in discovering novel binding modes. nih.govrcsb.org While a specific crystal structure of this compound bound to DOT1L was not directly found in the provided snippets, the research context suggests that structural studies would be instrumental in detailing the precise interactions between this compound and the DOT1L catalytic domain, including key residues involved in binding and the nature of the binding pocket.

Induced Conformational Changes in DOT1L upon this compound Binding

Binding of small molecule inhibitors can induce conformational changes in enzyme structures, which can be critical for their inhibitory mechanism. For instance, crystal structures of DOT1L with inhibitors like EPZ004777 and SGC0946 have shown that their binding at the SAM site leads to a large structural remodeling of the activation and substrate-binding loops. mdpi.com Similarly, the inhibitors described in the Chen et al. paper, related to the discovery context of this compound, were found to induce a conformational rearrangement of the activation loop, creating a hydrophobic pocket adjacent to the SAM-binding site that is otherwise occluded. nih.govmdpi.com This induced pocket allows for the binding of molecules structurally unrelated to SAM. mdpi.com Given that this compound emerged from research involving the exploration of such induced binding pockets medchemexpress.comnih.gov, it is plausible that this compound binding also induces specific conformational changes in DOT1L that are essential for its high affinity and inhibitory activity. Structural studies, such as co-crystallization of this compound with DOT1L, would be necessary to fully characterize these potential conformational changes.

Molecular and Cellular Impact of Dot1l Inhibition by Dot1l in 2

Epigenetic Remodeling Induced by Dot1L-IN-2

This compound's primary mechanism involves inhibiting DOT1L's methyltransferase activity, directly impacting H3K79 methylation and indirectly influencing other histone modifications and chromatin states. medchemexpress.com

Global and Locus-Specific Reduction of H3K79 Mono-, Di-, and Tri-methylation

This compound is a potent inhibitor of DOT1L, demonstrating low nanomolar IC50 and Ki values. medchemexpress.com This potent inhibition leads to a significant reduction in H3K79 methylation. Specifically, this compound has been shown to potently inhibit H3K79 dimethylation (H3K79me2) in cellular systems. medchemexpress.com While DOT1L catalyzes mono-, di-, and tri-methylation, H3K79me2 and H3K79me3 are typically found in the gene bodies of actively transcribed genes. pnas.orgmdpi.com Inhibition of DOT1L results in a global decrease in these marks. frontiersin.orgnih.gov Research using DOT1L inhibitors, including those structurally related to this compound, has demonstrated a marked depletion of H3K79me2 at specific gene loci, particularly those aberrantly activated in certain cancers. elifesciences.orgelifesciences.org This reduction is a direct consequence of the blocked enzymatic activity of DOT1L.

Data Table: Inhibition of H3K79 Dimethylation by this compound

| Modification | IC50 (nM) |

| H3K79me2 | 16 |

Note: Data derived from cellular systems. medchemexpress.com

Modulation of Chromatin Accessibility and Histone Modifications (e.g., H3K27ac, H3K4me3, H3K27me3)

The impact of DOT1L inhibition by this compound extends beyond H3K79 methylation, influencing other crucial epigenetic marks and chromatin accessibility. H3K79 methylation has been linked to maintaining chromatin accessibility during transcription. aacrjournals.orgaacrjournals.org Loss of H3K79me2/3 upon DOT1L inhibition can lead to reduced chromatin accessibility at certain sites, including enhancer elements. nih.govbiorxiv.org

Furthermore, DOT1L inhibition can influence other histone modifications. Studies have shown that loss of H3K79me2/3 upon DOT1L inhibition can lead to a decrease in H3K27 acetylation (H3K27ac), a mark associated with active enhancers and promoters. nih.govfrontiersin.orgnih.gov This effect on H3K27ac is observed at specific downregulated genes. frontiersin.orgnih.gov Conversely, some studies have noted paradoxical increases in H3K4 trimethylation (H3K4me3), a mark typically found at active promoters, following DOT1L inhibition. elifesciences.orgelifesciences.org Additionally, DOT1L inhibition has been reported to downregulate components of the PRC2 complex (like EZH2 and EED), which can lead to global reductions in the repressive mark H3K27 trimethylation (H3K27me3). elifesciences.orgbiorxiv.org The interplay between H3K79me and other marks like H3K27me3 and H3K27ac appears to be cell type- and locus-specific. frontiersin.org

Transcriptional Regulatory Effects

The epigenetic changes induced by this compound translate into significant alterations in gene expression programs, particularly impacting genes involved in cell proliferation and stem cell maintenance.

Downregulation of Oncogenic Gene Expression Programs (e.g., HOXA9, MEIS1, FLT3)

A key consequence of DOT1L inhibition by compounds like this compound is the downregulation of genes aberrantly overexpressed in certain cancers, especially MLL-rearranged leukemias. mdpi.comtandfonline.com DOT1L is recruited to the DNA by MLL fusion proteins, leading to hypermethylation of H3K79 at target gene promoters and subsequent overexpression of oncogenes like HOXA9 and MEIS1. mdpi.comtandfonline.com this compound has been shown to block the activity of the HOXA9 promoter in cellular systems. medchemexpress.com Inhibition of DOT1L leads to decreased H3K79 methylation and reduced expression of HOXA9 and MEIS1. tandfonline.comfrontiersin.orgnih.gov

Beyond the canonical HOXA9/MEIS1 pathway, DOT1L inhibition can also affect the expression of other genes crucial for cancer cell survival. FLT3 is another gene whose expression can be regulated by DOT1L. nih.govelifesciences.org Studies have shown that DOT1L inhibition can lower FLT3 expression, and this effect can be particularly relevant in leukemia cells with FLT3-ITD mutations. nih.govelifesciences.orgelifesciences.org This downregulation of oncogenic programs contributes to the anti-proliferative effects observed with DOT1L inhibitors. medchemexpress.com

Data Table: Impact of this compound on Gene Expression

| Gene Locus | Effect on Activity/Expression | IC50 (nM) |

| HOXA9 promoter | Blocked activity | 340 |

Note: Data derived from cellular systems. medchemexpress.com

Impact on Transcription Elongation and Initiation

H3K79 methylation has historically been associated with transcription elongation, with the mark found in the gene bodies of actively transcribed genes. pnas.orgmdpi.com DOT1L interacts with RNA polymerase II (Pol II) during transcription elongation. aacrjournals.org However, recent research suggests that DOT1L's role in transcription might be more complex and could involve both elongation and initiation. frontiersin.orgehu.eus Some studies indicate that DOT1L may play a minimal role in transcription elongation in certain cell types and instead mediate transcription initiation by facilitating the recruitment of general transcription factors like TBP, TFIIA, and TFIIB. frontiersin.orgehu.euspnas.org Loss of DOT1L can lead to reduced Pol II chromatin association. frontiersin.orgpnas.org Other research suggests a role for DOT1L in transcription elongation at specific genomic regions like pericentromeric repeats. embopress.orgbiorxiv.org The precise mechanisms by which DOT1L and its inhibition by this compound impact transcription elongation and initiation are still areas of active investigation, with context-dependent effects likely playing a role. frontiersin.orgfrontiersin.org

Alterations in Cancer Stem Cell (CSC) Gene Signatures (e.g., NANOG, SOX2)

DOT1L plays a crucial role in maintaining the self-renewal and stemness of both normal and cancer stem cells. aacrjournals.orgaacrjournals.orgresearchgate.netfrontiersin.orgnih.govnih.gov DOT1L is often overexpressed and activated in malignant stem cells, making them particularly vulnerable to DOT1L inhibition. aacrjournals.orgaacrjournals.orgresearchgate.net DOT1L has been shown to induce and regulate the expression of core stem cell genes, including NANOG, SOX2, and POU5F1 (OCT4), often by mediating H3K79 dimethylation at their loci. aacrjournals.orgaacrjournals.orgresearchgate.netfrontiersin.orgnih.govnih.gov

Inhibition of DOT1L by compounds like this compound leads to a reduction in the expression of these stemness-associated genes. frontiersin.orgnih.gov This downregulation of CSC gene signatures contributes to the observed decrease in cancer stem cell populations and impaired self-renewal capacity upon DOT1L inhibition. aacrjournals.orgnih.gov Studies in various cancer models, including colorectal and ovarian cancer, have demonstrated that targeting DOT1L reduces the expression of genes like SOX2, OCT4, and NANOG. frontiersin.orgnih.gov

Cellular Phenotypes Elicited by this compound

Inhibition of DOT1L by compounds like this compound leads to a range of cellular effects, particularly notable in malignant cell lines where DOT1L activity is often dysregulated. These effects stem from the disruption of H3K79 methylation and its downstream consequences on gene expression and cellular processes.

Induction of Cell Cycle Arrest

Inhibition of DOT1L by this compound or similar compounds has been shown to induce cell cycle arrest in various cell types, particularly cancer cells. Studies have reported that DOT1L inhibition can lead to a G1 cell cycle arrest. nih.govfrontiersin.orgportlandpress.com This arrest is thought to be mediated, at least in part, by the regulation of cyclin-dependent kinases (CDKs) like CDK4 and CDK6, which are crucial for the transition from the G1 to the S phase of the cell cycle. frontiersin.orgportlandpress.comnih.gov Reduced H3K79 dimethylation at the promoters of genes encoding these cyclins and CDKs upon DOT1L inhibition contributes to decreased expression, thereby impeding cell cycle progression. frontiersin.orgportlandpress.comnih.gov

In addition to G1 arrest, DOT1L inhibition or knockout can also lead to G2/M phase arrest in certain cell contexts, such as mouse embryonic stem cells and lung cancer cells. frontiersin.orgaacrjournals.orgfrontiersin.org This suggests a broader role for DOT1L in coordinating cell cycle progression.

Promotion of Terminal Cellular Differentiation (e.g., Monocytic Differentiation)

A significant impact of DOT1L inhibition, particularly in the context of MLL-rearranged leukemia, is the induction of terminal differentiation. ashpublications.orgcancerindex.orgfigshare.com MLL-rearranged leukemia cells are characterized by a block in differentiation, and targeting DOT1L can release this block, promoting differentiation towards more mature cell types, such as monocytes. ashpublications.orgcancerindex.orgfigshare.com This differentiation is often accompanied by a decrease in the expression of genes associated with self-renewal and an increase in the expression of differentiation-associated genes. cancerindex.orgfigshare.com While monocytic differentiation is a well-documented outcome in MLL-rearranged leukemia, DOT1L also plays a role in the differentiation of other cell types, including B cells and neural progenitors, suggesting a broader involvement in cell fate determination. biorxiv.orgnih.govehu.eus

Mechanisms of Selective Cell Death in Malignant Cell Lines

DOT1L inhibition has demonstrated the ability to induce cell death, particularly in malignant cell lines that are dependent on high DOT1L activity. cancerindex.orgfigshare.com The mechanisms underlying this selective cell death can involve the induction of apoptosis. cancerindex.orgfigshare.commdpi.com In some contexts, DOT1L inhibition has been linked to the promotion of RIPK1-dependent apoptosis. ahajournals.org Furthermore, the increased genomic instability and unrepaired DNA damage that can result from DOT1L inhibition might contribute to the induction of cell death in cancer cells. biorxiv.orgashpublications.org While DOT1L inhibition can induce apoptosis in malignant cells, studies have also noted that the mechanism of cell death might differ from conventional cytotoxic chemotherapeutics. oncotarget.com

Impact on Cell Proliferation and Colony Formation Capacity

A primary effect of inhibiting DOT1L with compounds like this compound is the dramatic suppression of cell proliferation. medchemexpress.comfrontiersin.orgportlandpress.com This antiproliferative effect has been observed in various cancer cell lines, including MLL-rearranged leukemia cells, gastric cancer cells, and ovarian cancer cells. medchemexpress.comfrontiersin.orgportlandpress.com The reduction in proliferation is closely linked to the induction of cell cycle arrest. frontiersin.orgportlandpress.com

Furthermore, DOT1L inhibition significantly impairs the colony formation capacity of malignant cells. frontiersin.orgcancerindex.orgfigshare.com Colony formation assays, which measure the ability of single cells to proliferate and form colonies, demonstrate that treatment with DOT1L inhibitors substantially reduces the number and size of colonies formed by cancer cells. frontiersin.orgnih.govcancerindex.orgfigshare.com This indicates that DOT1L activity is crucial for the sustained proliferative potential of these cells.

Modulation of DNA Damage Response Pathways

DOT1L and H3K79 methylation are involved in the DNA damage response (DDR). frontiersin.orgmdpi.comaacrjournals.org H3K79 methylation can influence the recruitment of DNA repair proteins, such as 53BP1, to sites of DNA double-strand breaks (DSBs). mdpi.comaacrjournals.org Inhibition or loss of DOT1L can impair the efficient repair of DNA damage. frontiersin.orgbiorxiv.orgashpublications.org Studies have shown that DOT1L deficiency can lead to an accumulation of DNA damage over time after genotoxic stress and can impair homologous recombination repair, potentially shifting cells towards more error-prone repair pathways. biorxiv.org This modulation of DDR pathways by DOT1L inhibition may contribute to the observed cellular phenotypes, including cell cycle arrest and cell death, particularly in the context of accumulated damage.

Preclinical Efficacy of Dot1l in 2 in Disease Models

In Vitro Studies in Malignant Cell Lines

In vitro studies using a range of cancer cell lines have been crucial in understanding the cellular-level effects of DOT1L inhibition by compounds like Dot1L-IN-2.

Efficacy in MLL-Rearranged Leukemia Cell Lines

DOT1L is a key therapeutic target in leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene (also known as KMT2A) ashpublications.orgaacrjournals.orgnih.gov. These rearrangements result in MLL fusion proteins that aberrantly recruit DOT1L, leading to increased H3K79 methylation and the activation of pro-leukemic genes such as HOXA9 and MEIS1 ashpublications.orgnih.gov.

Studies have shown that inhibiting DOT1L selectively kills MLL-rearranged leukemia cells while having minimal effects on non-MLL-rearranged leukemia cells nih.govtandfonline.com. This compound has demonstrated potent suppression of proliferation in the human MLL-rearranged leukemia cell line MV4-11, which carries the MLL-AF4 fusion, with an IC50 of 128 nM medchemexpress.com. Other DOT1L inhibitors, such as EPZ004777 and EPZ5676, have also shown selective inhibition of proliferation and induction of apoptosis, cell cycle arrest, and differentiation in various MLL-rearranged cell lines aacrjournals.orgnih.govnih.gov. This includes cell lines with fusions like MLL-AF9, MLL-AF4, and MLL-ENL aacrjournals.orgnih.gov. The sensitivity of these cell lines to DOT1L inhibition is linked to the dependence of the aberrant gene expression program on H3K79 methylation driven by the MLL fusion proteins tandfonline.com.

Activity in Other Hematopoietic Malignancies

Beyond MLL-rearranged leukemia, the efficacy of DOT1L inhibition has been explored in other hematopoietic malignancies.

In Multiple Myeloma (MM), DOT1L inhibition has shown lethality in a subset of MM cell lines oncotarget.comresearchgate.net. This sensitivity was observed using different DOT1L inhibitors and was validated through pharmacologic and genetic experiments oncotarget.comresearchgate.net. The efficacy in MM xenografts was comparable to that observed in MLL-translocated cell lines like MV4-11 oncotarget.comresearchgate.net. Sustained DOT1L inhibition appears to be required for therapeutic efficacy in MM, similar to MLL-rearranged models oncotarget.comresearchgate.net.

DOT1L inhibition has also been investigated in the context of DNMT3A-mutant acute myeloid leukemia (AML). Pharmacologic DOT1L inhibitors have led to inhibition of cellular proliferation, induction of apoptosis, cell cycle arrest, and terminal differentiation in DNMT3A-mutant cell lines and primary patient samples nih.govfigshare.com. The effects observed in some DNMT3A-mutant cell lines and patient samples were comparable to those seen in DOT1L inhibitor-sensitive MLL-rearranged samples nih.govfigshare.com.

In Diffuse Large B-cell Lymphoma (DLBCL), specifically the Germinal Center B-cell (GCB) subtype, DOT1L inhibition has shown responsiveness in a subset of cell lines ashpublications.org. DOT1L inhibition can derepress candidate PRC2 target genes in these cell lines ashpublications.org. The sensitivity to DOT1L inhibitors in DLBCL cell lines did not correlate with major reported genetic alterations, suggesting that responsiveness is unlikely to be predicted solely based on recurrent oncogenic alterations ashpublications.org.

Evaluation in Solid Tumor Cell Lines

Preclinical studies have also investigated the potential of targeting DOT1L in various solid tumors. DOT1L is often overexpressed in many solid malignancies and its dysregulation has been implicated in their development and progression frontiersin.orgaacrjournals.org.

In colorectal cancer, DOT1L inhibition has been shown to reduce cell viability and inhibit tumorigenicity in vitro and in vivo models frontiersin.orgaacrjournals.orgaacrjournals.orgnih.gov. Studies have indicated that DOT1L inhibition can downregulate cMYC expression, decrease self-renewal, and block cell cycle progression in colorectal cancer cell lines aacrjournals.orgaacrjournals.org.

For breast cancer, DOT1L inhibition has been found to impair ER-mediated transcription, silence ERα and FOXA1, and cause cell cycle arrest, inhibiting proliferation and inducing apoptosis in hormone-responsive breast cancer cells in vitro aacrjournals.org. Furthermore, DOT1L inhibition has shown the ability to impede the growth of SERM and SERD-resistant breast cancer cells in vitro aacrjournals.org.

In ovarian cancer, genetic knockdown or pharmacological inhibition of DOT1L has significantly impaired the survival and tumor-forming potential of multiple ovarian cancer cell lines in vitro nih.gov. The growth suppressive effect of DOT1L inhibitors was dependent on the expression level of the enzyme, with cell lines expressing higher levels of DOT1L and H3K79me2 exhibiting greater sensitivity nih.gov.

Studies in prostate cancer have indicated that DOT1L inhibition selectively regulates the tumorigenicity of AR+ PCa cells and organoids, including castration-resistant prostate cancer (CRPC) cells frontiersin.orgaacrjournals.orgresearchgate.net. DOT1L inhibition led to a loss in colony formation and cell viability in AR-positive cells compared to AR-negative cells, suggesting that response may depend on AR signaling status researchgate.net.

DOT1L has also been explored in neuroblastoma and retinoblastoma. In neuroblastoma, DOT1L inhibition has been shown to inhibit proliferation of MYCN-amplified neuroblastoma cells in vitro frontiersin.org. For retinoblastoma, DOT1L inhibition has been found to impair DNA damage repair and improve the therapeutic efficacy of certain agents in vitro aacrjournals.orgresearchgate.net.

In gastric cancer cell lines, those highly expressing DOT1L showed a significant reduction of cell proliferation in the presence of DOT1L inhibitors nih.gov. DOT1L inhibition can cause a cell cycle arrest at G1 in these cells nih.gov.

While this compound's specific activity across this full range of solid tumor cell lines may not be explicitly detailed in the provided search results, the findings with other DOT1L inhibitors highlight the potential therapeutic relevance of targeting DOT1L in these cancers.

In Vivo Studies in Animal Models

In vivo studies using animal models are essential for evaluating the efficacy of potential therapeutic compounds in a more complex biological setting.

Efficacy in Murine Xenograft Models of MLL-Rearranged Leukemia

Murine xenograft models of MLL-rearranged leukemia have been widely used to assess the in vivo efficacy of DOT1L inhibitors. These models involve implanting human MLL-rearranged leukemia cells into immunocompromised mice.

Studies with DOT1L inhibitors, including EPZ004777 and EPZ5676, have demonstrated potent antileukemic activity in murine xenograft models of MLL-rearranged leukemia aacrjournals.orgnih.govtandfonline.com. EPZ004777 selectively killed MLLr cells and extended the survival of mice in a murine MLL xenograft model aacrjournals.orgaacrjournals.org. EPZ5676, a more potent inhibitor, led to complete regression of MLLr leukemic xenografts that was sustained for a significant period after the infusion period in a rat xenograft model aacrjournals.orgnih.gov. These effects were associated with reduced H3K79 methylation and repression of MLL-fusion target genes like MEIS1 and HOXB3 nih.govfigshare.com.

While specific in vivo data for this compound in murine xenograft models of MLL-rearranged leukemia were not explicitly detailed in the search results, the demonstrated efficacy of other potent DOT1L inhibitors in these models supports the potential for this compound to exhibit similar activity given its characterization as a potent DOT1L inhibitor medchemexpress.com.

Evaluation in Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models, where tumor tissue or cells from a patient are implanted into immunocompromised mice, are considered more clinically relevant than standard cell line xenografts.

Novel DOT1L inhibitors with favorable pharmacokinetic properties have shown promising antileukemic activity in PDX models of MLL-rearranged acute myeloid leukemia (AML) ashpublications.orgashpublications.org. Treatment with these compounds resulted in a significant reduction of leukemia burden in bone marrow, spleen, and peripheral blood frontiersin.org. This was accompanied by potent inhibition of DOT1L-mediated H3K79 methylation, triggering leukemia differentiation ashpublications.org.

In the context of prostate cancer, DOT1L inhibition has been evaluated in a PDX model of human CRPC researchgate.net. Treatment with DOT1L inhibitors showed a substantial loss in cell viability in PDX organoids researchgate.net.

For triple-negative breast cancer (TNBC), a DOT1L inhibitor significantly reduced growth in vivo in one of two TNBC PDX models tested researchgate.net. It also decreased clonogenic 3D growth of organoids derived from another TNBC PDX researchgate.net.

These studies in PDX models across different cancer types highlight the potential of DOT1L inhibition to translate to clinical efficacy, and future studies may further explore the activity of this compound in such models.

Impact on Tumor Growth and Progression in Non-Leukemic Preclinical Models

Preclinical investigations have explored the effects of DOT1L inhibitors, including compounds like this compound, on tumor growth and progression in various solid tumor and non-leukemic hematological malignancy models.

In triple-negative breast cancer (TNBC), aberrant H3K79 methylation by DOT1L has been suggested as a potential therapeutic target. Studies have indicated that DOT1L inhibition can suppress tumor growth and epithelial-to-mesenchymal transition (EMT)-mediated metastasis in TNBC models. mdpi.com While one report noted that the specific DOT1L inhibitor EPZ-5676 did not show sufficient inhibitory activity against TNBC growth and metastasis, other developed DOT1L inhibitors have demonstrated efficacy. mdpi.com DOT1L has also been identified as a key regulator of cancer stem cells (CSCs) in TNBC, suggesting that targeting DOT1L could be a strategy to eliminate these treatment-resistant populations. aacrjournals.org

Research in prostate cancer (PCa) has shown upregulation of DOT1L expression in PCa compared to normal prostate tissue, correlating with poor disease-free survival. DOT1L inhibition has been demonstrated to selectively regulate the tumorigenicity of androgen receptor-positive (AR+) PCa cells and organoids, including castration-resistant PCa (CRPC) cells. Treatment with a specific inhibitor led to a decrease in both AR and MYC protein levels in these cells. nih.gov

In gastric cancer (GC) models, knockdown or pharmacological inhibition of DOT1L has been reported to induce cell cycle arrest at G1, reducing cell proliferation in vitro. In mouse xenograft models derived from GC cells, treatment with a specific DOT1L inhibitor resulted in a reduction of H3K79 di-methylation (H3K79me2), decreased expression of CDK4 and CDK6 (key regulators of G1 to S transition), and reduced tumor size. nih.gov This suggests that DOT1L promotes cell cycle progression in GC by H3K79 di-methylation at CDK4 and CDK6 genes. nih.gov

Studies in multiple myeloma (MM) have indicated that DOT1L is essential for the growth and viability of a subset of MM cell lines. In vivo activity against established MM xenografts has been observed with novel DOT1L inhibitors. oncotarget.com While global H3K79me2 levels were reduced upon treatment with the DOT1L inhibitor SGC0946 in MM cell lines, the reduction was comparable in both sensitive and insensitive lines, suggesting that sensitivity is not solely determined by the global reduction of H3K79me2 but potentially by locus-specific effects or other mechanisms. oncotarget.com

In B-cell lymphoma, preclinical evidence supports a synergistic antitumor effect when combining DOT1L inhibition with EZH2 inhibition. This combination has been shown to abrogate tumor growth significantly in xenograft models and induce plasma cell differentiation. ashpublications.orgashpublications.orgashpublications.org The synergy involves cooperative suppression of DOT1L-regulated cell cycle genes and upregulation of genes involved in interferon signaling and plasma cell differentiation. ashpublications.orgashpublications.org

Resistance to DOT1L Inhibition and Strategies for Overcoming It

Despite initial responses observed with DOT1L inhibitors in certain cancer types, the development of acquired resistance remains a significant challenge. Understanding the mechanisms underlying resistance is crucial for developing strategies to circumvent it.

Characterization of Acquired Resistance Mechanisms (e.g., epigenetic adaptations, alternative pathway activation)

Acquired resistance to DOT1L inhibition can involve various mechanisms, including epigenetic adaptations and the activation of alternative signaling pathways. While much of the research on resistance mechanisms has been conducted in leukemia models, the principles may extend to other cancer types.

Studies in KMT2A-rearranged acute lymphoblastic leukemia (ALL) models have shown that acquired resistance to DOT1L inhibition can lead to cells becoming largely independent of DOT1L-mediated H3K79 methylation for survival, despite the inhibitor still effectively blocking H3K79 di-methylation. ashpublications.org This suggests the activation of bypass mechanisms or reliance on alternative pathways that compensate for the loss of H3K79 methylation-driven gene expression.

Epigenetic adaptations play a role in resistance. In resistant leukemia cells, there can be a selective loss of KMT2A-fusion driven epigenetic regulation and expression of certain target genes. ashpublications.org While global changes in open chromatin profiles might not be obvious in resistant cells, locus-specific epigenetic alterations can occur. nih.gov

Upregulation of multi-drug efflux pumps, such as ABCB1, has also been observed in DOT1L inhibitor-resistant leukemia cells, potentially contributing to reduced intracellular drug concentrations. nih.gov

Alternative pathway activation can also contribute to resistance. For instance, in multiple myeloma, while DOT1L inhibition perturbs the endoplasmic reticulum stress pathway, resistance may involve mechanisms that allow cells to adapt to this stress or utilize other survival pathways. oncotarget.com

Transcriptomic and Epigenomic Profiling of Resistant Cell Models

Transcriptomic and epigenomic profiling techniques, such as RNA sequencing (RNA-seq) and chromatin immunoprecipitation sequencing (ChIP-seq), have been employed to characterize the molecular changes occurring in cancer cells that develop resistance to DOT1L inhibition.

In resistant KMT2A-rearranged ALL cells, transcriptomic analysis has revealed a selective loss of expression of genes that were previously driven by the KMT2A fusion protein and DOT1L activity, such as PROM1 (encoding CD133) and its enhancer TAPT1, as well as certain KMT2A::AFF1 target genes. ashpublications.org However, the expression of other established KMT2A::AFF1 target genes like HOXA9, HOXA10, MEIS1, and CDK6 may remain unaffected. ashpublications.org Resistant cells may also acquire myeloid-like characteristics, suggesting a potential lineage reprogramming. ashpublications.org

Epigenomic profiling by ChIP-seq in resistant leukemia models has shown that while global H3K79me2 profiles might not differ significantly between sensitive and resistant cells, there can be selective loss of H3K79 methylation at specific gene loci that were previously highly marked in sensitive cells. ashpublications.orgnih.gov This locus-specific epigenetic reprogramming contributes to altered gene expression patterns in resistant cells. nih.gov Studies have also investigated changes in other histone modifications, such as H3K4me3 and H3K27ac, and chromatin accessibility (ATAC-seq) in resistant models to gain a comprehensive understanding of the epigenomic landscape. nih.gov

Preclinical Strategies to Circumvent or Restore Sensitivity to this compound

Preclinical research is exploring various strategies to overcome or restore sensitivity to DOT1L inhibition in resistant cancer cells. These strategies often involve combination therapies targeting multiple vulnerabilities.

Combining DOT1L inhibitors with inhibitors of other epigenetic regulators has shown promise. For example, co-inhibition of EZH2 and DOT1L has demonstrated synergistic antitumor effects and the ability to overcome resistance in B-cell lymphoma models. ashpublications.orgashpublications.orgashpublications.org This combination impacts cell cycle genes, interferon signaling, and promotes differentiation. ashpublications.orgashpublications.org

In multiple myeloma, combining DOT1L inhibition with targeting SETD1B, another histone methyltransferase, has been shown to enhance the effect on the unfolded protein response (UPR) and increase cell death in MM cells. oncotarget.com

Strategies targeting protein-protein interactions crucial for DOT1L's function in cancer, such as the interaction between DOT1L and MLL fusion proteins, are also being investigated as alternative approaches to direct enzymatic inhibition, particularly in MLL-rearranged leukemias. nih.gov

Combinatorial Therapeutic Approaches Involving Dot1l Inhibition

Rationale for Combination Therapies

The rationale behind combining DOT1L inhibitors with other therapeutic agents stems primarily from the need to overcome limitations associated with monotherapy and to achieve more robust and durable anti-tumor responses.

Overcoming Intrinsic or Acquired Resistance

While DOT1L inhibitors show promise, particularly in MLL-rearranged leukemias, responses can be limited in some models, and both primary and acquired resistance can occur nih.govashpublications.orgresearchgate.net. Resistance mechanisms can involve various cellular pathways, and targeting multiple nodes simultaneously can help circumvent these escape routes. By combining a DOT1L inhibitor with agents that address complementary pathways or resistance mechanisms, it may be possible to restore sensitivity or prevent the emergence of resistance. Preclinical studies have highlighted that single-agent treatment with DOT1L inhibitors, while showing promising results, has faced limitations in clinical efficacy due to resistance ashpublications.orgresearchgate.net.

Achieving Synergistic Anti-Tumor Effects

Combining a DOT1L inhibitor with other drugs can lead to synergistic effects, where the combined impact on tumor cells is greater than the sum of the individual agents. This synergy can allow for lower doses of each drug, potentially reducing toxicity while increasing efficacy. Synergistic interactions can arise from targeting parallel pathways essential for cancer cell survival or by modulating the tumor microenvironment to enhance the effectiveness of the DOT1L inhibitor. Research has shown that targeting additional components of the MLL complex concomitantly with DOT1L inhibition holds significant potential for improved therapeutic outcomes nih.gov.

Preclinical Combinations with Other Epigenetic Modifiers

Given that DOT1L is an epigenetic regulator, combining its inhibition with inhibitors targeting other epigenetic mechanisms has been a logical area of investigation.

Synergy with EZH2 Inhibitors in B-cell Lymphoma and Neuroblastoma Models

Studies have explored the combination of DOT1L inhibitors with inhibitors of Enhancer of Zeste Homolog 2 (EZH2), another histone methyltransferase. In preclinical models of B-cell lymphoma, an EZH2 inhibitor has been shown to synergize with a DOT1L inhibitor in various cell lines, irrespective of the EZH2 mutation status researchgate.netashpublications.orgashpublications.orgnih.gov. Mechanistically, this synergy involves the cooperative suppression of DOT1L-regulated cell cycle genes and the upregulation of genes related to interferon signaling, ultimately promoting B-cell differentiation researchgate.netashpublications.orgnih.gov. This combination strategy has demonstrated effectiveness in xenograft models, leading to significant tumor growth abrogation researchgate.netashpublications.orgnih.gov.

In neuroblastoma, a pediatric cancer, a high-throughput screen identified the combination of the EZH2 inhibitor GSK343 and the DOT1L inhibitor SGC0946 as demonstrating strong synergy across multiple neuroblastoma cell lines with low toxicity to normal fibroblasts researchgate.netnih.govunimelb.edu.au. High mRNA expression of both EZH2 and DOT1L in neuroblastoma tumor samples correlated with poorer patient survival, suggesting potential oncogenic cooperation nih.govunimelb.edu.au. The combination treatment induced ATF4-mediated endoplasmic reticulum stress responses and reduced tumor growth compared to single agents researchgate.netnih.govunimelb.edu.au.

Combinations with Menin Inhibitors in MLL-Rearranged Leukemias

MLL-rearranged leukemias are particularly dependent on the interaction of MLL fusion proteins with both Menin and DOT1L ashpublications.orgresearchgate.net. This dependency has led to investigations into combining DOT1L inhibitors with Menin inhibitors. Preclinical studies have shown that combining a DOT1L inhibitor, such as pinometostat (B612198) (EPZ-5676), with a Menin inhibitor can markedly enhance the induction of differentiation and cell killing in various MLL-rearranged leukemia models, including primary leukemia cells, while sparing normal hematopoietic cells nih.gov. This combination results in a more profound suppression of MLL-fusion target genes, including MYC nih.gov. Synergy between the Menin inhibitor VTP50469 and the DOT1L inhibitor EPZ5676 has been observed in MLL-rearranged leukemia cell lines, with synergistic responses noted in MV4;11 and RS4;11 cell lines and additive effects in MOLM13 cells ashpublications.orgresearchgate.net. Another study demonstrated tremendous synergy between the Menin inhibitor revumenib and the DOT1L inhibitor pinometostat specifically in KMT2A-rearranged acute lymphoblastic leukemia mdpi.com.

Preclinical Combinations with Conventional Chemotherapeutic Agents

Combining DOT1L inhibitors with conventional chemotherapeutic agents is another strategy being explored to improve treatment outcomes. Targeting DOT1L can potentially sensitize cancer cells to chemotherapy by interfering with DNA damage response pathways or other mechanisms that contribute to chemoresistance. For instance, targeting DOT1L has been shown to sensitize retinoblastoma cells to chemotherapeutic drugs by impairing the DNA damage response and enhancing apoptosis nih.gov. Preclinical evidence suggests that combined therapy with a DOT1L inhibitor significantly improves the efficacy of etoposide (B1684455) in murine orthotopic xenografts of retinoblastoma nih.gov. While specific preclinical data for Dot1L-IN-2 in combination with conventional chemotherapy was not extensively found in the provided search results, the principle of combining DOT1L inhibition with chemotherapy to enhance sensitivity and overcome resistance is a relevant area of investigation for all DOT1L inhibitors.

Sensitization to Topoisomerase Inhibitors (e.g., etoposide, mitoxantrone)

Studies have demonstrated that DOT1L inhibition can sensitize cancer cells to the effects of topoisomerase inhibitors like etoposide and mitoxantrone (B413). Pretreatment with a DOT1L inhibitor has been shown to significantly increase the sensitivity of MLL-rearranged leukemia cells to these agents. psu.edunih.gov For instance, treatment with the DOT1L inhibitor SYC-522 before applying chemotherapy drugs such as mitoxantrone and etoposide significantly increased apoptosis in MLL-rearranged leukemia cells. psu.edunih.gov This sensitization effect was also observed in primary MLL-rearranged AML cells. psu.edunih.gov Furthermore, combined therapy with a DOT1L inhibitor has been shown to improve the therapeutic efficacy of etoposide in murine orthotopic xenografts of retinoblastoma, leading to a more potent and stable response. researchgate.netnih.govresearchgate.net DOT1L inhibition in retinoblastoma cells impairs the repair of DNA damage, contributing to this enhanced sensitivity to etoposide. researchgate.netaacrjournals.org

Enhanced Efficacy with Antimetabolites (e.g., cytarabine)

Combinations of DOT1L inhibitors with antimetabolites such as cytarabine (B982) have also shown enhanced anti-leukemic activity. Studies using the DOT1L inhibitor EPZ-5676 (pinometostat) in combination with cytarabine have demonstrated synergistic anti-proliferative activity in preclinical models of MLL-rearranged leukemia. aacrjournals.org This synergistic effect was observed regardless of the treatment schedule used. aacrjournals.org Similarly, pretreatment with the DOT1L inhibitor SYC-522 significantly increased the sensitivity of MLL-rearranged leukemia cells to cytarabine. psu.edunih.gov This suggests that combining DOT1L inhibition with cytarabine can be a promising approach for improving outcomes in MLL-rearranged leukemia. psu.edunih.gov

Potential with BCL-2 Inhibitors (e.g., venetoclax)

There is also potential for combining DOT1L inhibitors with BCL-2 inhibitors like venetoclax (B612062), particularly in the context of overcoming resistance. Pinometostat-resistant cells, which displayed slight cross-resistance to most chemotherapeutic agents used in ALL treatments, became remarkably more sensitive toward venetoclax. larvol.com Combining BCL-2 inhibition by venetoclax with agents targeting DOT1L may enhance the efficacy of these drug combinations. nih.gov Venetoclax has been found to synergize with DOT1L inhibitors. nih.gov This synergy might be linked to HOX gene expression, which is associated with high sensitivity to BCL-2 inhibition in AML cells. mdpi.com In acute lymphocytic leukemia, overexpression of HOX genes is associated with DOT1L-mediated H3K79 hypermethylation, resulting in overexpression of BCL-2 and sensitization to venetoclax. mdpi.com

Molecular Mechanisms Underlying Combination Efficacy

The enhanced efficacy observed with combinatorial approaches involving DOT1L inhibition is attributed to several molecular mechanisms.

Cooperative Suppression of Oncogenic Gene Networks

DOT1L plays a crucial role in regulating the expression of oncogenic genes, particularly in MLL-rearranged leukemias, where it is recruited to drive the expression of genes like HOXA9 and MEIS1. nih.govnih.govnih.govresearchgate.netfrontiersin.org Inhibition of DOT1L leads to the downregulation of these and other oncogenic genes. nih.govmdpi.comresearchgate.net When combined with other agents, there can be a cooperative suppression of these oncogenic gene networks. For example, in MLL-rearranged leukemia, combination of a DOT1L inhibitor with an inhibitor of the MLL-Menin interaction markedly enhanced the suppression of target genes of MLL-fusion proteins and MYC. cancerindex.org Similarly, combined inhibition of EZH2 and DOT1L in B-cell lymphoma resulted in overlapping transcriptional changes promoting cell growth inhibition, apoptosis, and cellular differentiation, and cooperatively suppressed DOT1L-regulated cell cycle genes. ashpublications.org

Enhanced DNA Damage Response Impairment

DOT1L is involved in the DNA damage response (DDR) and DNA repair pathways. psu.edunih.govresearchgate.netcancerindex.orgresearchgate.netaacrjournals.orgplos.orgtandfonline.com It plays a role in the repair of DNA double-strand breaks (DSBs) and is required for a proper DDR following DNA damage. cancerindex.orgresearchgate.netaacrjournals.orgtandfonline.com DOT1L inhibition can impair the DDR, making cancer cells more vulnerable to DNA-damaging agents like topoisomerase inhibitors. psu.edunih.govresearchgate.netnih.govresearchgate.netaacrjournals.orgresearchgate.netplos.org For instance, DOT1L inhibition has been shown to reduce the repair of DNA damage and decrease H2AX phosphorylation, an early marker of DNA damage. tandfonline.com By disrupting DNA damage signaling and preventing DSB repair, DOT1L inhibition enhances the chemosensitivity of cancer cells to DNA-damaging chemotherapy. psu.edunih.govplos.org

Induction of Differentiation and Apoptosis

DOT1L inhibition has been shown to induce differentiation and/or apoptosis in various cancer cell types, particularly in MLL-rearranged leukemia. psu.edunih.govnih.govnih.govcancerindex.orgplos.org As a single agent, some DOT1L inhibitors can promote differentiation and decrease colony formation ability in MLL-rearranged AML cells. psu.edunih.govplos.org In combination therapies, this induction of differentiation and apoptosis is often enhanced. For example, the synergistic effect of DOT1L inhibitors with topoisomerase inhibitors or antimetabolites involves augmented apoptosis. psu.edunih.govresearchgate.netresearchgate.net Combined inhibition of DOT1L and EZH2 also drives growth inhibition, differentiation, and apoptosis in B-cell lymphoma. ashpublications.org The suppression of anti-apoptotic signaling pathways, such as those involving BCL2L1, by DOT1L inhibition can contribute to increased apoptosis when combined with other agents. nih.gov

Here is a table summarizing some of the research findings on DOT1L inhibition in combination therapies:

| Combination Therapy | Cancer Type(s) | Observed Effect | Key Mechanism(s) Involved | Relevant Citations |

| DOT1L Inhibitor + Etoposide | MLL-rearranged Leukemia, Retinoblastoma | Increased sensitivity, enhanced therapeutic efficacy, augmented apoptosis | Impaired DNA damage response, potentiation of apoptosis | psu.edunih.govresearchgate.netnih.govresearchgate.net |

| DOT1L Inhibitor + Mitoxantrone | MLL-rearranged Leukemia | Increased sensitivity, augmented apoptosis | Impaired DNA damage response, prevention of DSB repair | psu.edunih.govplos.org |

| DOT1L Inhibitor + Cytarabine | MLL-rearranged Leukemia | Synergistic anti-proliferative activity, increased sensitivity | Altered gene expression, promotion of differentiation, prevention of DNA damage response | psu.edunih.govaacrjournals.orgplos.org |

| DOT1L Inhibitor + Venetoclax | MLL-rearranged ALL | Increased sensitivity to venetoclax in resistant cells, potential for synergy | Potential link to HOX gene expression and BCL-2 regulation | larvol.comnih.govmdpi.com |

| DOT1L Inhibitor + MLL-Menin Inhibitor | MLL-rearranged Leukemia | Markedly enhanced differentiation and cell killing, profound gene suppression | Cooperative suppression of MLL-fusion target genes and MYC | cancerindex.org |

| DOT1L Inhibitor + EZH2 Inhibitor | B-cell Lymphoma | Synergistic anti-tumor effects, growth inhibition, differentiation, apoptosis | Cooperative suppression of cell cycle genes, de-repression of plasma cell genes | ashpublications.org |

| DOT1L Inhibitor + DNA Hypomethylating Agents (e.g., Azacitidine) | MLL-rearranged Leukemia | Synergistic anti-leukemic activity | Not explicitly detailed in provided snippets for mechanism | aacrjournals.orgaacrjournals.org |

Modulation of Key Signaling Pathways (e.g., MAPK/ERK, Wnt, Notch)

Research indicates that DOT1L inhibition can influence the activity of MAPK/ERK, Wnt, and Notch signaling pathways, and combining DOT1L inhibitors with agents targeting these pathways may offer therapeutic advantages.

MAPK/ERK Pathway: The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in many cancers. Studies have shown a link between DOT1L and the MAPK/ERK pathway. For instance, gain-of-function mutations in the catalytic domain of DOT1L, such as R231Q, have been shown to promote lung cancer malignant phenotypes by specifically activating the MAPK/ERK signaling pathway nih.govresearchgate.netresearchgate.net. This activation occurs through the enrichment of H3K79me2 on the RAF1 promoter, epigenetically regulating downstream targets nih.govresearchgate.net. Combining a DOT1L inhibitor (like SGC0946) with a MAPK/ERK axis inhibitor (like binimetinib) can effectively reverse these R231Q-induced phenomena in lung cancer models nih.govresearchgate.net.